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Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the spectroscopic properties of the
compound associated with CAS number 26850-12-4. While direct experimental spectroscopic
data for this specific compound is not readily available in public databases, this guide outlines
the expected spectroscopic characteristics based on its chemical structure. Furthermore, it
presents representative spectroscopic data and experimental protocols from closely related
compounds to offer valuable comparative insights for researchers in the field.

Compound Identification

The CAS number 26850-12-4 is assigned to the compound known as Disperse Red 167.[1][2]
[3] This substance is classified as an organic azo dye.[2]

Table 1: Chemical Identity of CAS 26850-12-4
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Identifier Value
Chemical Name Disperse Red 167[1][2][3]
Disperse Rubine 2GFL, C.I. Disperse Red
Synonyms
167[1][2]
Molecular Formula C23H26CINsO7[1][4]
Molecular Weight 519.94 g/mol [1][4]

_ Azo dye containing acetoxyethyl, chloro, nitro,
Chemical Structure ) )
and propanoylamino functional groups.[1]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for Disperse Red 167, this
section provides a theoretical analysis of its expected spectroscopic signatures based on its
known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of Disperse Red 167 would be complex due to the number of
distinct proton and carbon environments.

* 'H NMR: The spectrum would likely exhibit signals in the aromatic region (around 6.5-8.5
ppm) corresponding to the protons on the substituted benzene rings. The presence of ethyl
groups in the acetoxyethyl moieties would give rise to characteristic triplet and quartet
signals in the aliphatic region. Protons of the methylene groups adjacent to nitrogen and
oxygen atoms would appear as distinct multiplets. The amide proton (NH) would likely be
observed as a broad singlet.

e 13C NMR: The spectrum would show a significant number of signals in the aromatic region
(110-160 ppm) for the carbon atoms of the benzene rings. The carbonyl carbons of the
acetate and amide groups would resonate at the downfield end of the spectrum (around 170-
180 ppm). Signals for the aliphatic carbons of the ethyl and acetoxyethyl groups would be
found in the upfield region.
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Infrared (IR) Spectroscopy

The IR spectrum of Disperse Red 167 is expected to show characteristic absorption bands for

its various functional groups.

Table 2: Predicted IR Absorption Bands for Disperse Red 167

Functional Group Expected Wavenumber (cm—?)
N-H (Amide) 3300-3500 (stretch)

C-H (Aromatic) 3000-3100 (stretch)

C-H (Aliphatic) 2850-3000 (stretch)

C=0 (Ester) 1735-1750 (stretch)

C=0 (Amide) 1630-1680 (stretch)

N=N (Azo) 1400-1450 (stretch, often weak)
C-N 1000-1350 (stretch)

C-O (Ester) 1000-1300 (stretch)

C-ClI 600-800 (stretch)

1500-1570 and 1300-1370 (asymmetric and

symmetric stretch)

NO:2

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of Disperse Red
167. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]* would
be expected at an m/z value corresponding to the molecular weight plus the mass of a proton.
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the
elemental composition. Fragmentation patterns would likely involve the cleavage of the ester
and amide linkages, as well as the azo bond.

UV-Visible (UV-Vis) Spectroscopy
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As a dye, Disperse Red 167 is expected to have strong absorption in the visible region of the
electromagnetic spectrum, which is responsible for its red color. The maximum absorption
wavelength (Amax) is reported to be 525 nm.[2] This absorption is due to the extended 11-
conjugation system of the azo compound.

Representative Experimental Data from Related
Compounds

To provide a practical context, this section presents spectroscopic data for compounds with
structural similarities to Disperse Red 167, specifically acetohydrazide derivatives.

It is crucial to note that the following data does not belong to CAS 26850-12-4 but to related
chemical structures.

Example Compound 1: (E)-N'-(4-Methoxybenzylidene)-2-
m-tolylacetohydrazide

Table 3: 1H NMR Spectroscopic Data for a Representative Acetohydrazide Derivative

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.30 S 1H -N=CH-
7.61 d 2H Ar-H
7.25 t 1H Ar-H
7.15 d 2H Ar-H
6.95 d 2H Ar-H
3.81 S 3H -OCHs
3.69 s 2H -CHa-
2.34 S 3H Ar-CHs
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Data sourced from a study on a similar acetohydrazide compound and should be considered
illustrative.[5]

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring spectroscopic data,
adaptable for compounds like Disperse Red 167 and its analogs.

3.2.1. NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI5).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Record *H and 13C NMR spectra at room temperature. For *H NMR, typical
parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For 13C
NMR, a larger number of scans (e.g., 1024 or more) is typically required.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy Protocol

o Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the
compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

3.2.3. Mass Spectrometry Protocol
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o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS,
use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to gain structural information.

Visualizations
General Structure of an Azo Dye

The following diagram illustrates the core structure of an azo dye, highlighting the central azo
linkage (-N=N-) that connects two aromatic rings.

Aromatic Ring 1 4@7 Aromatic Ring 2

Click to download full resolution via product page

Caption: Core structure of an azo dye.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical
compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of CAS Number 26850-12-
4: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346997#cas-number-26850-12-4-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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